N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a combination of pyridine and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction is mild and metal-free, making it an attractive option for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving α-bromoketones and 2-aminopyridines can be scaled up for industrial applications. The use of environmentally friendly and cost-effective reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and cellular processes is of particular interest .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine functional group and have similar synthetic routes and applications.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are known for their medicinal properties.
Uniqueness
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of pyridine and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
918898-32-5 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-[1-[propan-2-yl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H19N3O/c1-10(2)15(8-11(3)14-16)9-12-6-4-5-7-13-12/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
JDNFKDGHHHLXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=N1)CC(=NO)C |
Origin of Product |
United States |
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